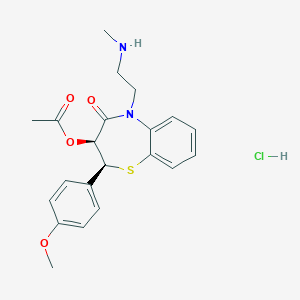

N-Demethyldiltiazem hydrochloride

描述

N-Demethyldiltiazem hydrochloride is an active metabolite of diltiazem, a well-known calcium channel blocker used primarily for its antihypertensive and antianginal properties . This compound is formed from diltiazem through the action of cytochrome P450 enzymes, specifically CYP3A4, CYP3A5, and CYP3A7 . It plays a significant role in the pharmacological effects of diltiazem by contributing to its overall therapeutic efficacy.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-Demethyldiltiazem hydrochloride typically involves the demethylation of diltiazem. This process can be achieved using various reagents and conditions. One common method involves the use of a demethylating agent such as boron tribromide (BBr3) in an appropriate solvent like dichloromethane (CH2Cl2) under controlled temperature conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale demethylation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions: N-Demethyldiltiazem hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions may involve reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Substitution reactions can occur with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Amines in the presence of a base like triethylamine (TEA).

Major Products Formed:

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted amine or thiol derivatives.

科学研究应用

Pharmacological Applications

1. Cardiovascular Medicine

- Mechanism of Action : N-Demethyldiltiazem hydrochloride functions primarily by inhibiting calcium influx into cardiac and vascular smooth muscle cells, leading to vasodilation and reduced cardiac workload. This action is crucial in managing conditions such as hypertension and angina pectoris .

- Clinical Use : It is used as a therapeutic agent in the treatment of supraventricular tachyarrhythmias and hypertension. Clinical studies have indicated its effectiveness in reducing heart rate and blood pressure, contributing to improved patient outcomes .

2. Research Applications

- Analytical Chemistry : The compound serves as a reference standard in analytical methods for quantifying diltiazem and its metabolites. Techniques such as Ultra Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) have been employed to study its pharmacokinetics and stability in biological matrices .

- Biological Studies : Investigations into the effects of N-Demethyldiltiazem on calcium channel modulation have been conducted across various biological systems, providing insights into its role in cellular physiology and potential therapeutic effects .

Case Studies

Several notable case studies highlight the therapeutic potential and application of this compound:

Case Study 1: Cancer Treatment

- Objective : To evaluate the anticancer effects of N-Demethyldiltiazem in breast cancer models.

- Results : The compound demonstrated significant apoptosis induction in cancer cells while exhibiting minimal toxicity to normal cells, suggesting its potential as an adjunctive therapy in oncology .

Case Study 2: Infection Control

- Objective : To assess the antimicrobial efficacy of N-Demethyldiltiazem against multi-drug resistant bacterial strains.

- Results : The study showed effective inhibition of growth in resistant strains, indicating possible applications in infectious disease management .

Biochemical Properties

This compound interacts with various enzymes and proteins within the body. Its binding affinity to calcium channels influences cellular processes significantly:

| Property | Description |

|---|---|

| Target Enzymes | Cytochrome P450 isoforms (CYP3A4, CYP3A5) involved in metabolic pathways |

| Cellular Effects | Inhibition of calcium influx into myocardial and vascular smooth muscle cells |

| Pharmacokinetics | Exhibits extensive metabolism; half-life and clearance rates vary among individuals |

作用机制

N-Demethyldiltiazem hydrochloride exerts its effects primarily by inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells during depolarization. This inhibition leads to the relaxation of coronary vascular smooth muscle and vasodilation, thereby increasing myocardial oxygen delivery and reducing blood pressure . The compound targets voltage-sensitive calcium channels, modulating their activity and contributing to its antihypertensive and antianginal effects .

相似化合物的比较

Diltiazem: The parent compound from which N-Demethyldiltiazem hydrochloride is derived.

Desacetyl Diltiazem: Another metabolite of diltiazem with distinct pharmacological properties.

Uniqueness: this compound is unique due to its specific formation pathway and its role as an active metabolite contributing to the overall therapeutic effects of diltiazem. Its distinct pharmacokinetic and pharmacodynamic properties differentiate it from other metabolites and similar compounds .

生物活性

N-Demethyldiltiazem hydrochloride is a significant metabolite of diltiazem, a widely used calcium channel blocker. Understanding its biological activity is crucial for elucidating its pharmacological effects and therapeutic potential. This article reviews the available literature on this compound, focusing on its mechanisms of action, pharmacokinetics, and clinical implications, supported by data tables and case studies.

This compound has the following chemical properties:

- Molecular Formula : C21H25ClN2O4S

- Molecular Weight : 414.16 g/mol

- CAS Number : 85100-17-0

This compound primarily functions as a voltage-dependent L-type calcium channel blocker . By inhibiting calcium influx into cardiac and vascular smooth muscle cells, it results in:

- Decreased myocardial contractility

- Vasodilation of coronary and systemic arteries

- Reduction in heart rate and blood pressure

This mechanism is similar to that of its parent compound, diltiazem, but with varying potency and efficacy due to differences in metabolic pathways and receptor interactions.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its metabolism from diltiazem. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Bioavailability | Approximately 40% |

| Peak Plasma Concentration | 3-4 hours post-administration |

| Half-life | 4-8 hours |

| Volume of Distribution | ~305 L |

N-Demethyldiltiazem is primarily metabolized in the liver via cytochrome P450 enzymes, particularly CYP3A4, leading to the formation of active metabolites that contribute to its therapeutic effects .

Cardiovascular Effects

This compound exhibits significant cardiovascular effects:

- Antihypertensive Activity : It effectively lowers blood pressure by inducing vasodilation.

- Antianginal Effects : By reducing myocardial oxygen demand and improving coronary blood flow, it alleviates symptoms of angina pectoris .

Other Pharmacological Actions

Research indicates that N-demethyldiltiazem may also possess additional biological activities:

- Anti-inflammatory Properties : Studies suggest it may modulate inflammatory pathways, potentially benefiting conditions like hypertension-induced vascular inflammation .

- Neuroprotective Effects : Preliminary data indicate possible neuroprotective roles in models of ischemic injury, although further studies are needed to confirm these findings .

Case Studies and Clinical Evidence

- Case Study on Hypertensive Patients :

- Study on Angina Pectoris :

属性

IUPAC Name |

[(2S,3S)-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4S.ClH/c1-14(24)27-19-20(15-8-10-16(26-3)11-9-15)28-18-7-5-4-6-17(18)23(21(19)25)13-12-22-2;/h4-11,19-20,22H,12-13H2,1-3H3;1H/t19-,20+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIYQYIVUHPJUHS-FDOHDBATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCNC)C3=CC=C(C=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2N(C1=O)CCNC)C3=CC=C(C=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601019739 | |

| Record name | N-Demethyldiltiazem hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601019739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130606-60-9 | |

| Record name | N-Demethyldiltiazem hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130606609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Demethyldiltiazem hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601019739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-DEMETHYLDILTIAZEM HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A825LGP73P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。